molecular formula C11H15NO2 B1416363 2-[Methyl(propan-2-yl)amino]benzoic acid CAS No. 1021244-13-2

2-[Methyl(propan-2-yl)amino]benzoic acid

Cat. No.: B1416363
CAS No.: 1021244-13-2
M. Wt: 193.24 g/mol
InChI Key: PVCXTJXGQVWCJU-UHFFFAOYSA-N
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Description

2-[Methyl(propan-2-yl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a methyl(propan-2-yl)amino group. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(propan-2-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with isopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions used.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic properties. The pathways involved in these effects include the modulation of signaling cascades and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid (PABA): Similar in structure but lacks the methyl(propan-2-yl)amino group.

    Ortho-aminobenzoic acid: Similar in structure but with the amino group in the ortho position.

    Meta-aminobenzoic acid: Similar in structure but with the amino group in the meta position.

Uniqueness

2-[Methyl(propan-2-yl)amino]benzoic acid is unique due to the presence of the methyl(propan-2-yl)amino group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity to specific molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12(3)10-7-5-4-6-9(10)11(13)14/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCXTJXGQVWCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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